molecular formula C21H24N2O7S B2989103 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922014-43-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2989103
CAS No.: 922014-43-5
M. Wt: 448.49
InChI Key: SXHZCWZYEAIDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole moiety may contribute to metabolic stability and electron-rich aromatic interactions.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S/c1-27-18-9-14-5-7-23(12-16(14)11-19(18)28-2)31(25,26)8-6-22-21(24)15-3-4-17-20(10-15)30-13-29-17/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHZCWZYEAIDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

  • Starting Materials: : The synthesis begins with readily available chemical precursors like 6,7-dimethoxy-1-tetralone, which undergoes a series of reactions to form the isoquinoline derivative.

  • Key Reactions

    • Condensation: : 6,7-dimethoxy-1-tetralone reacts with a suitable sulfonylating agent to introduce the sulfonyl group.

    • Amination: : This is followed by an amination step where the ethylamine chain is added.

    • Benzo[d][1,3]dioxole Incorporation: : Finally, the benzo[d][1,3]dioxole moiety is coupled with the intermediate through a carboxamide linkage.

  • Reaction Conditions: : These reactions are typically carried out under controlled temperatures, often using catalysts and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for efficiency:

  • Flow Chemistry: : Continuous flow reactors are employed to maintain a steady state of reaction conditions, enhancing yield and scalability.

  • Purification Techniques: : Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to sulfides or sulfoxides.

  • Substitution: : The methoxy groups on the isoquinoline ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogenation agents or nucleophiles depending on the desired substitution.

Major Products

The major products from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Biological Studies: : Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Industrial Applications: : Employed in the development of new materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: : It can act as an inhibitor for certain enzymes, altering their activity and affecting metabolic pathways.

  • Receptor Binding: : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

  • Signaling Pathways: : It can interfere with intracellular signaling cascades, impacting processes like cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Below is a structural and functional comparison with key analogs:

Structural Analogues and Their Key Features

Compound ID/Name Core Structure Substituents/Modifications Reference(s)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy isoquinoline Ethyl ester at position 2; methyl group at position 1 [52-55]
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 6,7-Dimethoxy isoquinoline Methylsulfonyl group at position 2; methyl group at position 1 [56]
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6,7-Dimethoxy isoquinoline Phenylcarboxamide at position 2; methyl group at position 1 [57]
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) 6,7-Dimethoxy isoquinoline Acetyl group at position 2; phenyl group at position 1 [58-60]
Target Compound 6,7-Dimethoxy isoquinoline Sulfonylethyl-linked benzo[d][1,3]dioxole-5-carboxamide at position 2 N/A

Functional and Pharmacological Insights

Position 2 Modifications :

  • 6d (ethyl ester) and 6g (acetyl) exhibit reduced polarity compared to the target compound’s sulfonylethyl-carboxamide, which likely enhances aqueous solubility and bioavailability .
  • 6e (methylsulfonyl) shares a sulfonyl group with the target compound, but the absence of a carboxamide limits hydrogen-bonding interactions critical for target specificity .

Position 1 Substitutions :

  • 6d , 6e , and 6f feature methyl or phenyl groups at position 1, which may sterically hinder binding to hydrophobic pockets in enzymatic targets. The target compound’s unsubstituted position 1 could reduce steric bulk, improving target fit .

Carboxamide vs.

Synthetic Accessibility :

  • Analogues like 6g and 6h are synthesized via Friedel-Crafts acylation or ketone formation, whereas the target compound’s sulfonylethyl linker likely requires sulfonation of a precursor amine, followed by carboxamide coupling—a process analogous to methods described for benzodioxane carboxylate derivatives .

Research Findings and Limitations

  • Predicted Advantages : The target compound’s hybrid structure merges the electron-rich benzo[d][1,3]dioxole system with a polar sulfonamide-carboxamide chain, offering a balance of lipophilicity and solubility absent in simpler analogs like 6e or 6d .
  • Unresolved Questions : While 6f and 6g have documented kinase inhibitory activity , direct biological data for the target compound are lacking in the provided evidence. Comparative molecular docking studies would be needed to validate its theoretical advantages.

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety linked to a sulfonyl group and a 3,4-dihydroisoquinoline derivative. Its structural complexity contributes to its unique biological properties. The molecular formula is C21H29N3O4C_{21}H_{29}N_{3}O_{4}, with specific functional groups that may interact with various biological targets.

Research indicates that this compound exhibits orexin receptor antagonism , which is significant in regulating sleep and energy homeostasis. Orexin receptors play a crucial role in wakefulness and appetite modulation. Compounds similar to this one have shown the ability to influence behaviors associated with sleep regulation, potentially providing therapeutic avenues for conditions such as insomnia and obesity.

Table 1: Summary of Biological Activities

Activity Mechanism Potential Applications
Orexin receptor antagonismModulation of wakefulness and appetiteTreatments for sleep disorders and obesity
GABA receptor modulationAllosteric enhancement of GABAergic signalingAnxiolytic effects and sedative properties
Antioxidant activityScavenging free radicalsNeuroprotective effects

Research Findings

  • Orexin Receptor Interaction : Studies utilizing radiolabeled ligand binding assays have demonstrated that the compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This interaction suggests potential applications in treating sleep-related disorders.
  • GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor function through allosteric mechanisms. For instance, the presence of this compound can shift the dose-response relationship of GABA receptors, indicating its potential as an anxiolytic agent .
  • Case Studies : Clinical studies on related compounds have highlighted their efficacy in managing anxiety and sleep disorders. For example, benzodiazepines that modulate GABA receptors have been extensively studied for their therapeutic benefits in anxiety management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.